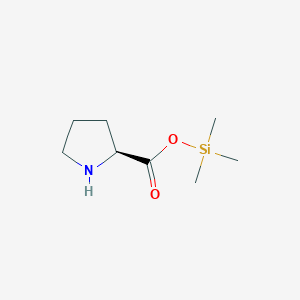
L-Proline Trimethylsilyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline Trimethylsilyl Ester is a derivative of the amino acid L-proline, where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability, which make it suitable for gas chromatography and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Proline Trimethylsilyl Ester can be synthesized through the esterification of L-proline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the following steps:
- Dissolve L-proline in anhydrous pyridine.
- Add trimethylsilyl chloride dropwise to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
L-Proline Trimethylsilyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to regenerate L-proline and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted proline derivatives.
Hydrolysis: L-proline and trimethylsilanol.
Oxidation and Reduction: Oxidized or reduced forms of the proline derivative.
Scientific Research Applications
L-Proline Trimethylsilyl Ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a derivatizing agent in gas chromatography.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential role in drug development and as a building block for peptide synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Proline Trimethylsilyl Ester involves its ability to act as a protecting group for the carboxyl group of L-proline. This protection allows for selective reactions at other functional groups without interference from the carboxyl group. The trimethylsilyl group can be easily removed under mild conditions, regenerating the free carboxyl group .
Comparison with Similar Compounds
Similar Compounds
L-Proline Methyl Ester: Similar in structure but with a methyl group instead of a trimethylsilyl group.
L-Proline Ethyl Ester: Similar in structure but with an ethyl group instead of a trimethylsilyl group.
L-Proline Benzyl Ester: Similar in structure but with a benzyl group instead of a trimethylsilyl group.
Uniqueness
L-Proline Trimethylsilyl Ester is unique due to its increased volatility and stability, making it particularly useful in gas chromatography and other analytical techniques. The trimethylsilyl group also provides steric protection, allowing for selective reactions and easy removal under mild conditions .
Properties
Molecular Formula |
C8H17NO2Si |
|---|---|
Molecular Weight |
187.31 g/mol |
IUPAC Name |
trimethylsilyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-8(10)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
ZHHOUXSQMHJPRA-ZETCQYMHSA-N |
Isomeric SMILES |
C[Si](C)(C)OC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


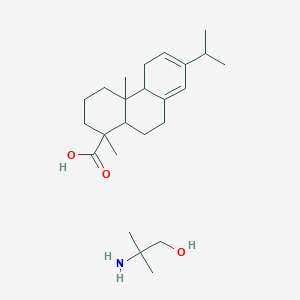
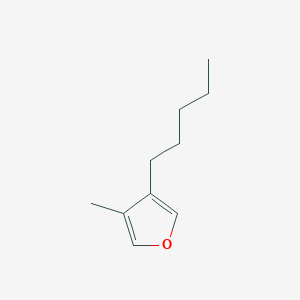
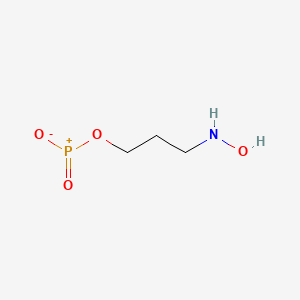
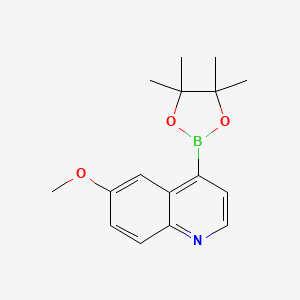
![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)
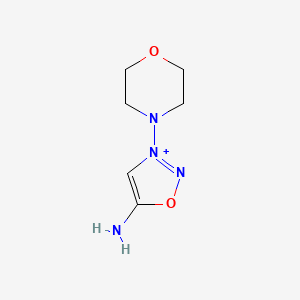
![triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13413658.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)
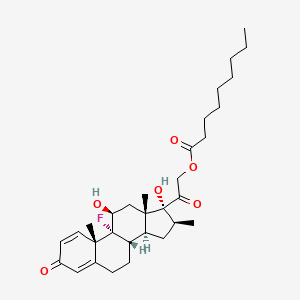
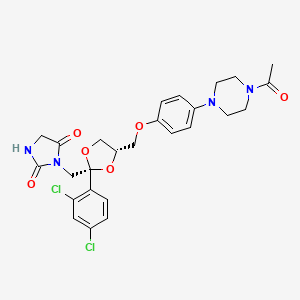
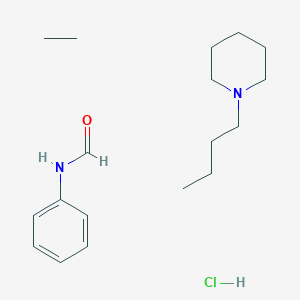
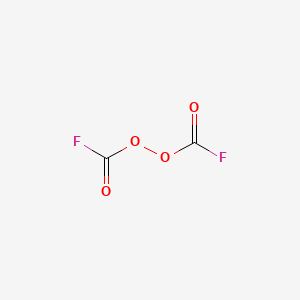
![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)

